molecular formula C11H21O5P B13896434 4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester CAS No. 108298-18-6

4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester

Cat. No.: B13896434
CAS No.: 108298-18-6
M. Wt: 264.25 g/mol
InChI Key: XIQYEMVNABBPOP-UHFFFAOYSA-N
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Description

Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate: is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique structure, which includes a phosphoryl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate can be synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with an appropriate halogenated compound. The reaction typically requires heating and can be carried out in the presence of a solvent like toluene .

Industrial Production Methods: Industrial production of Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate involves its interaction with various molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, allowing it to participate in phosphorylation reactions and interact with enzymes and other proteins .

Comparison with Similar Compounds

  • Triethyl phosphonoacetate
  • Diethyl ethoxycarbonylmethylphosphonate
  • Ethyl 2-(Diethoxyphosphoryl)propanoate

Comparison: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate is unique due to its pentenoate moiety, which provides additional reactivity and versatility in organic synthesis compared to similar compounds. Its structure allows for a broader range of chemical transformations and applications .

Properties

CAS No.

108298-18-6

Molecular Formula

C11H21O5P

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl 2-diethoxyphosphorylpent-4-enoate

InChI

InChI=1S/C11H21O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h5,10H,1,6-9H2,2-4H3

InChI Key

XIQYEMVNABBPOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)P(=O)(OCC)OCC

Origin of Product

United States

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